PBI 51

Plant hormone signaling ABA antagonist Gene expression

Researchers studying ABA signaling often face a trade-off: pan-receptor antagonists silence all ABA responses, while agonists like PBI-63 activate them. PBI 51 solves this by acting as a competitive antagonist at the hormone-recognition site, reversibly shifting the ABA dose-response curve for napin/oleosin by 4- to 5-fold without blocking all PYL/RCAR receptors. This enables precise, concentration-controlled dissection of ABA-regulated gene programs in embryos, guard cells, and germination screens. • Shifts ABA EC₅₀ 4- to 5-fold rightward for napin/oleosin expression • Elevates endogenous ABA pools 5- to 7-fold while blocking gene activation • Enables chemical-genetic screens that unmask subtle signaling mutants

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 130694-74-5
Cat. No. B1678569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBI 51
CAS130694-74-5
SynonymsPBI-51
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(C1(C#CC(=CCO)C)O)(C)C
InChIInChI=1S/C15H22O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h6,12,16,18H,8-10H2,1-4H3/b11-6-/t12-,15+/m1/s1
InChIKeyWORLVFQFRWYCAV-CWJQNXGWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PBI 51 (CAS 130694‑74‑5) – What It Is and Why Scientists Procure This ABA Antagonist


PBI 51 is a synthetic, optically pure acetylenic analog of the plant hormone (+)-abscisic acid (ABA) [1]. It belongs to the class of ABA‑receptor antagonists that function by competing with natural ABA at the hormone‑recognition site to block ABA‑regulated gene expression [2]. Initially characterized in microspore‑derived embryos of Brassica napus, PBI 51 has since been deployed as a chemical probe to dissect ABA signaling in stomatal guard cells, seed germination, and drought‑response pathways across diverse plant species [3].

Why PBI 51 Cannot Be Swapped with PBI‑63, AA1, AS6, or Other ABA‑Pathway Tools


Although multiple compounds are marketed as “ABA antagonists,” their molecular targets, binding modes, and functional outputs diverge substantially. PBI‑51 and its (+)-enantiomer PBI‑63 share an identical molecular formula (C₁₅H₂₂O₃) yet exhibit diametrically opposite pharmacology at the gene‑expression level [1]. Broader‑spectrum antagonists such as AA1 (IC₅₀ ≈ 2.5 μM at ABA receptors) or antabactin (Kd ≈ 400–1,700 pM) operate via direct ABA‑receptor (PYL/RCAR) occlusion, whereas PBI‑51 acts at a hormone‑recognition site and simultaneously elevates endogenous ABA pools 5‑ to 7‑fold [2][3]. These mechanistic differences fundamentally preclude one‑to‑one substitution when the experimental objective requires reversible, concentration‑controlled antagonism of ABA‑sensitive gene programs without silencing the entire ABA‑receptor family.

Quantitative Differentiation of PBI 51: Head‑to‑Head Comparator Data for Scientific Procurement Decisions


Functional Antagonism vs. Agonism: PBI‑51 vs. PBI‑63 in the Napin & Oleosin Gene‑Expression Assay

When tested individually in Brassica napus microspore‑derived embryos, the structurally identical enantiomer PBI‑63 acts as a partial ABA agonist, triggering a dose‑dependent increase in napin gene expression with maximal activity at ~40 μM. In contrast, PBI‑51 displays no agonistic effect below 40–50 μM and only a weak response at those extreme concentrations [1]. Applied concurrently with 5 μM ABA, PBI‑63 (40 μM) yields additive or slightly supra‑additive napin induction, whereas PBI‑51 produces a reversible antagonistic shift of the ABA dose‑response curve by a factor of 4–5, blocking expression of both napin and oleosin genes [2]. This stereochemistry‑dependent functional inversion means that procurement of the correct enantiomer is critical: PBI‑63 cannot substitute for PBI‑51 when the objective is gene‑expression antagonism.

Plant hormone signaling ABA antagonist Gene expression

Effect on Endogenous ABA Pools: PBI‑51 Elevates ABA 5‑ to 7‑Fold, Distinguishing It from Receptor‑Level Antagonists

Treatment with either PBI‑51 or PBI‑63 caused a 5‑ to 7‑fold increase in endogenous ABA pools in Brassica napus embryos [1]. However, only PBI‑51 maintained ABA antagonism despite this elevation; ABA pools did not decrease, strongly suggesting that PBI‑51 exerts its antagonism via direct competition at a hormone‑recognition site rather than by lowering ABA availability [2]. This dual effect—simultaneously elevating endogenous ABA while blocking its gene‑expression readout—is absent in PYL‑receptor‑occluding antagonists such as antabactin or AA1, which do not perturb ABA catabolism directly [3].

ABA catabolism Endogenous ABA Chemical probe

Stomatal Closure Antagonism Confirmed in Vicia faba Guard‑Cell Protoplasts

In a biotinylated‑ABA (bioABA) binding assay using Vicia faba guard‑cell protoplasts (GCPs), PBI‑51 both inhibited ABA‑induced stomatal closure and inhibited binding of bioABA to GCPs, confirming that the compound directly competes at plasma‑membrane ABA‑perception sites [1]. By contrast, RCA‑7a (an ABA agonist analog) inhibited bioABA binding to a similar extent but induced stomatal closure, while RCA‑16 (inactive analog) had no effect on aperture and did not inhibit binding. This result places PBI‑51 as a functional antagonist at the membrane‑level ABA‑recognition step, distinguishing it from intracellular receptor‑specific antagonists like AS6 (Kd = 0.48 μM for PYL5) .

Stomatal guard cells ABA perception Drought response

Species‑Specific Differential Antagonism: PBI‑51 Lacks Effect on Stomatal Opening in Commelina communis and Nicotiana tabacum

In a systematic comparison of ABA analogs across four plant species, PBI‑51 was found to have no effect on ABA‑induced inhibition of stomatal opening in Commelina communis or Nicotiana tabacum, nor on ABA‑induced promotion of stomatal closure in C. communis, despite its well‑characterized gene‑expression antagonism [1]. In contrast, (−)-ABA significantly inhibited stomatal opening in all tested species, and PBI‑63 showed moderate inhibitory effects that varied among species. The rank order of biological activity for stomatal opening inhibition in Arabidopsis thaliana was: (+)-ABA > (±)-ABA > (−)-ABA > PBI‑63, with PBI‑51 having no measurable effect [2]. This tissue‑ and response‑specific selectivity means that PBI‑51 cannot be assumed to antagonize all ABA‑mediated processes uniformly.

Stomatal opening Species specificity ABA analog profiling

Competitive Mechanism at the Hormone‑Recognition Site: No Effect on ABA Uptake

To distinguish between competition at the hormone‑recognition site and interference with ABA transport, ABA uptake was monitored in Brassica napus embryos in the presence of PBI‑51 or PBI‑63. Neither compound decreased ABA uptake, ruling out the hypothesis that PBI‑51 acts by reducing cellular ABA availability [1]. Combined with the observation that endogenous ABA pools increased 5‑ to 7‑fold rather than decreased, the most parsimonious mechanism is direct competition at a hormone‑recognition site, positioning PBI‑51 as a classical competitive antagonist of ABA at the binding‑site level rather than a transport inhibitor or catabolic suppressor [2].

Mechanism of action ABA uptake Competitive inhibition

Utility as a Genetic Screening Tool: Isolation of ABA‑Hypersensitive Mutants Using PBI‑51

PBI‑51 has been employed as a selective chemical probe in forward‑genetic screens to isolate Arabidopsis thaliana mutants with altered ABA sensitivity. Researchers successfully isolated several ABA‑hypersensitive germination (ahg) mutants using PBI‑51 as a selective agent [1]. This application exploits PBI‑51's unique property of elevating endogenous ABA while blocking gene‑expression responses, creating a selective pressure that enriches for mutants defective in ABA perception or signaling. In contrast, AA1 and antabactin, which directly target PYL receptors, have primarily been used for pharmacological inhibition studies rather than genetic screens [2].

Genetic screening ABA hypersensitive mutants Chemical genetics

Optimal Scientific and Industrial Use Cases for PBI 51 Based on Quantitative Evidence


Dissecting ABA‑Regulated Storage‑Protein Gene Programs in Oilseed Crops

In Brassica napus and related oilseed species, PBI 51's 4‑ to 5‑fold rightward shift of the ABA dose‑response curve for napin and oleosin [1] enables researchers to titrate ABA‑dependent gene activation precisely. Unlike PBI‑63 (which is an agonist) or pan‑receptor antagonists (which silence all ABA responses simultaneously), PBI 51 selectively antagonizes storage‑protein gene expression while allowing endogenous ABA to accumulate 5‑ to 7‑fold [1]. This makes it the preferred tool for studying how ABA concentration gradients regulate oil‑body protein deposition during embryogenesis.

Characterizing Membrane‑Associated ABA‑Perception Sites Independent of PYL/RCAR Receptors

PBI 51's inhibition of bioABA binding to guard‑cell protoplasts [2] and its concurrent block of stomatal closure, combined with its lack of effect on stomatal opening in certain species [3], position it as a unique probe for studying a membrane‑delimited ABA‑perception pathway. Researchers seeking to distinguish plasma‑membrane ABA‑binding events from intracellular PYL‑mediated signaling should select PBI 51 over AS6 (a PYL5 antagonist, Kd = 0.48 μM) or antabactin (a PYL pan‑antagonist) [4], both of which act intracellularly.

Forward‑Genetic Screening for Novel ABA‑Signaling Mutants

PBI 51 has been successfully used to isolate ABA‑hypersensitive germination (ahg) mutants in Arabidopsis [5]. Its dual action—elevating endogenous ABA pools while blocking gene‑expression responses—creates a strong selective pressure that enriches for mutants with defects in ABA perception or downstream signaling. Laboratories conducting chemical‑genetic screens should prioritize PBI 51 over simple ABA application because the antagonist unmasks subtle signaling defects that would be masked by saturating ABA concentrations.

ABA‑Response Profiling Across Plant Species with Tissue‑Specific Resolution

The observation that PBI 51 antagonizes napin/oleosin expression but does not affect stomatal opening in Commelina communis or Nicotiana tabacum [3] makes it a valuable reagent for mapping tissue‑specific ABA‑response pathways. Researchers can use PBI 51 in parallel with PBI‑63 (agonist) and (−)-ABA to build a comparative activity matrix across species and ABA‑responsive tissues, a strategy that is not feasible with single‑mechanism antagonists that lack this differential selectivity profile.

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